
5-(Chloromethyl)-4-iodo-1-(propan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-4-iodo-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chloromethyl and iodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves the halogenation of a pyrazole precursor. One common method is the iodination of 5-(Chloromethyl)-1-(propan-2-yl)-1H-pyrazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyrazole derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-4-iodo-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(Azidomethyl)-4-iodo-1-(propan-2-yl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-4-iodo-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated pyrazoles on biological systems.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-4-iodo-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl and iodo groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-4-bromo-1-(propan-2-yl)-1H-pyrazole
- 5-(Chloromethyl)-4-fluoro-1-(propan-2-yl)-1H-pyrazole
Eigenschaften
Molekularformel |
C7H10ClIN2 |
|---|---|
Molekulargewicht |
284.52 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-iodo-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H10ClIN2/c1-5(2)11-7(3-8)6(9)4-10-11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
IAXJCTCBRCCCFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=C(C=N1)I)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


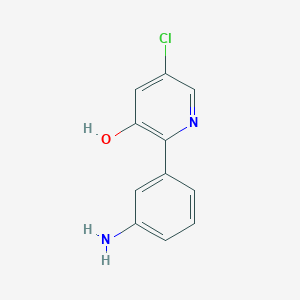
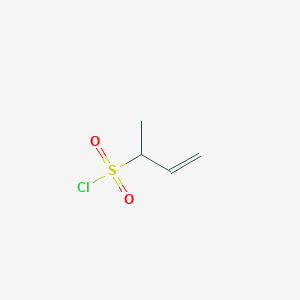
![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)

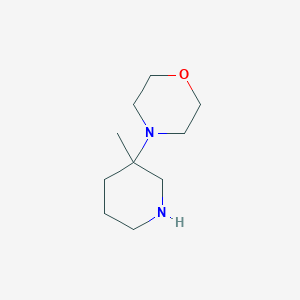

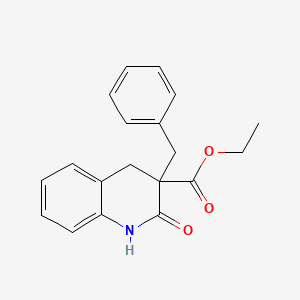
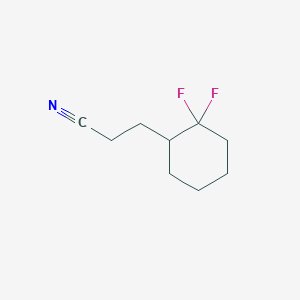

![4',5'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13225999.png)
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13226004.png)
![Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226007.png)
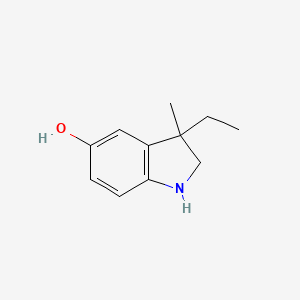
![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)
